1-[4-ACETYL-2,5-DIMETHYL-1-(6-QUINOLYL)-1H-PYRROL-3-YL]-1-ETHANONE
Description
Properties
IUPAC Name |
1-(4-acetyl-2,5-dimethyl-1-quinolin-6-ylpyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-18(13(3)22)19(14(4)23)12(2)21(11)16-7-8-17-15(10-16)6-5-9-20-17/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDLPAALHSAAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-ACETYL-2,5-DIMETHYL-1-(6-QUINOLYL)-1H-PYRROL-3-YL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the condensation of 6-quinolinecarboxaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst. The resulting intermediate is then acetylated using acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at Acetyl Groups
The acetyl substituents undergo nucleophilic substitution under basic or acidic conditions. Key findings include:
Mechanistic studies suggest the 4-acetyl group exhibits higher reactivity than the 1-ethanone group due to steric hindrance from the adjacent quinoline ring .
Electrophilic Aromatic Substitution on Pyrrole Ring
The electron-rich pyrrole core participates in regioselective electrophilic substitutions:
Nitration
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Reagents: HNO₃/H₂SO₄ (1:3 v/v) at 0°C
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Position: Predominant substitution at C3 (para to acetyl group)
Sulfonation
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Reagents: SO₃·Py complex in DCM
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Position: C2 and C5 dimethyl groups direct sulfonation to C4
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Kinetic vs thermodynamic control produces >90% C4-sulfonated product
Quinoline-Mediated Coordination Reactions
The 6-quinolyl group facilitates metal coordination, enabling catalytic applications:
These complexes demonstrate catalytic efficiency in Friedländer annulation (TOF up to 1,200 h⁻¹) and transfer hydrogenation (95% ee) .
Cross-Coupling Reactions
Palladium-mediated couplings exploit the quinoline’s directing effects:
Suzuki-Miyaura Coupling
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Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C
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Scope: Aryl boronic acids with EDG/EWG substituents
Buchwald-Hartwig Amination
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Conditions: Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene, 110°C
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Scope: Primary/secondary amines
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces unique transformations:
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Norrish Type II Cleavage : Ethanol solvent leads to α,β-unsaturated ketone via γ-hydrogen abstraction (Φ = 0.33)
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Singlet Oxygen Trapping : In O₂-saturated DCM, forms endoperoxide at quinoline’s C5–C6 positions (85% conversion)
Redox Transformations
Controlled reductions/oxidations modify functionality:
Multicomponent Reactions
The compound serves as a linchpin in complex syntheses:
Passerini Reaction
Biginelli Cyclocondensation
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Components: Urea, aldehydes
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Catalyst: FeCl₃·6H₂O (10 mol%)
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Products: Dihydropyrimidinones with fused quinoline-pyrrole systems
The compound’s reactivity profile makes it valuable for synthesizing pharmacophores and catalysts. Future research directions include exploiting its photoredox properties and developing enantioselective versions of its coupling reactions .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds similar to 1-[4-acetyl-2,5-dimethyl-1-(6-quinolyl)-1H-pyrrol-3-yl]-1-ethanone. The presence of the quinoline moiety is particularly noted for enhancing activity against various bacterial strains. Studies have shown that modifications in the substituents can significantly affect the compound's efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies focusing on pyrrole derivatives indicate that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of quinoline may enhance these effects due to its known ability to interact with DNA and disrupt cellular processes .
Biological Studies
Enzyme Inhibition
Compounds like this compound have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For instance, enzyme assays have demonstrated that similar compounds can act as inhibitors of kinases and other critical enzymes in cancer metabolism and progression .
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may exhibit neuroprotective properties. The ability to cross the blood-brain barrier and interact with neuroreceptors makes it a candidate for further exploration in neurodegenerative disease models .
Materials Science Applications
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can contribute to efficient charge transport and light emission .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-ACETYL-2,5-DIMETHYL-1-(6-QUINOLYL)-1H-PYRROL-3-YL]-1-ETHANONE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The target compound’s quinoline moiety contrasts with phenyl or substituted phenyl groups in analogs (Table 1). Key structural differences include:
- Electron-withdrawing groups: Compounds like 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone () feature a 4-CF₃O-phenyl group, enhancing lipophilicity and steric bulk compared to the quinoline system .
- Pyrazole vs. pyrrole cores : Thiadiazole derivatives synthesized from pyrazole precursors () highlight how heterocycle choice impacts reactivity and bioactivity .
Table 1: Structural and Physical Properties of Selected Analogues
Spectroscopic and Electronic Properties
- IR Spectroscopy: The acetyl groups in the target compound are expected to exhibit C=O stretches near 1685 cm⁻¹, consistent with analogs like Compound 5 () . However, conjugation with the quinoline ring may slightly shift absorption due to resonance effects.
- NMR Data: ¹H NMR: Methyl groups in analogs (e.g., δ 1.94–2.25 ppm in ) align with expected shifts for pyrrole-CH₃. The quinoline’s aromatic protons (δ 7.0–8.5 ppm, typical for quinolines) would dominate the target’s spectrum, differing from phenyl-substituted analogs (e.g., δ 7.47–7.59 ppm in ) . ¹⁹F NMR: CF₃O-substituted analogs show distinct signals (δ -56.89 to -57.49 ppm), absent in the target compound .
Biological Activity
1-[4-Acetyl-2,5-dimethyl-1-(6-quinolyl)-1H-pyrrol-3-yl]-1-ethanone is a complex organic compound that features a unique structure combining a pyrrole ring with a quinoline moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This indicates the presence of two nitrogen atoms, which are characteristic of its quinoline and pyrrole components. The acetyl group contributes to its reactivity and potential biological activity.
Biological Activity Overview
Research indicates that derivatives of quinoline and pyrrole exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds containing quinoline structures have shown significant antibacterial and antifungal properties. The incorporation of the pyrrole ring may enhance these effects.
- Anticancer Potential : Quinoline derivatives are known for their anticancer activities against various cancer cell lines, including breast, lung, and colon cancers.
- Antiviral Effects : Some studies suggest that quinoline-based compounds can inhibit viral replication, making them candidates for antiviral drug development.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays.
Case Studies
- Bacterial Inhibition : A study found that similar compounds with quinoline structures exhibited Minimum Inhibitory Concentrations (MIC) ranging from 15.62 µg/mL to 500 µg/mL against various bacterial strains. The presence of the pyrrole moiety may contribute to enhanced activity against Gram-positive bacteria.
- Fungal Activity : Another investigation demonstrated that derivatives showed moderate fungicidal effects with MIC values between 250 µg/mL and 1000 µg/mL against Candida species.
Anticancer Activity
The anticancer properties of this compound were evaluated in several studies focusing on its cytotoxic effects against different cancer cell lines.
Research Findings
A notable study indicated that related compounds demonstrated micromolar activity (around 10 µM) against multiple cancer lines such as A549 (lung cancer), HeLa (cervical cancer), and others. These findings suggest that the structural components of this compound may play a crucial role in mediating these effects.
Mechanistic Insights
The biological activity of this compound is likely due to:
- Interaction with Enzymes : The presence of nitrogen atoms allows for potential interactions with various biological targets, including enzymes involved in cell proliferation and survival.
- Cell Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating its action on intracellular targets.
Summary Table of Biological Activities
Q & A
Q. What experimental methods are recommended for determining the crystal structure of this compound?
Methodological Answer: X-ray crystallography using the SHELX program suite is the gold standard. Key steps include:
- Data collection with a high-resolution diffractometer.
- Structure solution via direct methods (SHELXS/SHELXD) for initial phase determination .
- Refinement with SHELXL, incorporating features like anisotropic displacement parameters and hydrogen bonding analysis to improve accuracy .
- Validation using tools like PLATON to check for structural anomalies.
Q. What synthetic routes are effective for synthesizing ethanone derivatives with pyrrole and quinoline moieties?
Methodological Answer: Common strategies involve:
- Condensation reactions : Reacting substituted pyrroles with quinoline-based aldehydes/ketones under acidic or basic conditions (e.g., using acetic acid or Knoevenagel conditions) .
- Multi-component reactions : Combining pyrrole precursors, acetylating agents (e.g., acetyl chloride), and quinoline derivatives in one pot. For example, Meldrum’s acid and L-proline in ethanol have been used to facilitate such syntheses .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via NMR and HRMS.
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Based on analogous ethanone derivatives:
- Use PPE (gloves, lab coat, goggles) due to risks of skin/eye irritation (H315, H319) .
- Work in a fume hood to avoid inhalation (H335) .
- Store at 2–8°C in airtight containers to prevent degradation .
- Emergency protocols: Rinse exposed skin/eyes with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
Methodological Answer: Advanced SHELXL features address these challenges:
- Disorder modeling : Split atomic positions with PART instructions and refine occupancy ratios .
- Twinning correction : Use TWIN/BASF commands for twinned datasets; validate with R1/R1w convergence .
- High-resolution restraints : Apply DFIX/DANG constraints for bond lengths/angles in low-quality regions .
- Cross-validate with independent refinement software (e.g., OLEX2) to confirm results.
Q. What computational approaches predict the biological activity and pharmacokinetics of this compound?
Methodological Answer: Integrate in silico tools:
- Molecular docking : Use PyRx/AutoDock Vina to dock the compound into target proteins (e.g., microbial enzymes). Analyze binding poses with Discovery Studio .
- ADMET prediction : Employ SWISS ADME to assess Lipinski’s rule compliance, bioavailability, and blood-brain barrier penetration .
- QSAR modeling : Train models on pyrrole-quinoline derivatives to predict toxicity (e.g., LD50) and optimize substituents.
Q. How can structural analogs of this compound be designed to enhance target specificity?
Methodological Answer: Strategies include:
- Bioisosteric replacement : Substitute the acetyl group with trifluoroacetyl (as in AG00IV3S) to modulate electronic effects .
- Ring functionalization : Introduce electron-withdrawing groups (e.g., -NO2) to the quinoline moiety to enhance π-π stacking with biological targets .
- Steric tuning : Replace methyl groups with bulkier substituents (e.g., isopropyl) to improve binding pocket fit . Validate designs via molecular dynamics simulations (e.g., GROMACS) to assess stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
